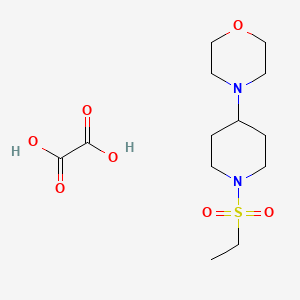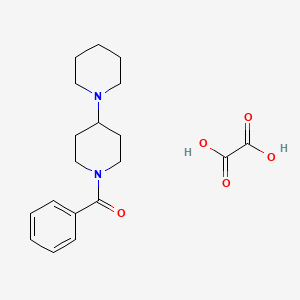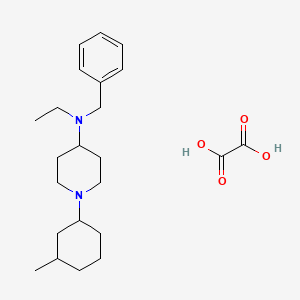
(5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
Vue d'ensemble
Description
(5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with 3-(4-chlorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidine ring can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine or chlorine atoms would result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties might make it suitable for specific applications in materials science or chemical manufacturing.
Mécanisme D'action
The mechanism of action of (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate its precise mechanism of action and identify its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
- (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-ethylbenzyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the hydroxyl group, provides unique opportunities for further functionalization and exploration of its properties.
Propriétés
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c18-13-7-11(3-6-15(13)22)8-14-16(23)21(17(24)20-14)9-10-1-4-12(19)5-2-10/h1-8,22H,9H2,(H,20,24)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWHKGALUHMSPG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B3967697.png)

![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)

![5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967722.png)
![N-[2-[2-ethyl-4-(4-fluorophenyl)-2-methyloxan-4-yl]ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B3967728.png)
![1-[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid](/img/structure/B3967736.png)
![2-(4-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3967739.png)
![4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3967757.png)

![N-(2,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE](/img/structure/B3967769.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967784.png)
